molecular formula C3H7ClO B141029 3-Chloro-1-propanol CAS No. 627-30-5

3-Chloro-1-propanol

Cat. No.: B141029
CAS No.: 627-30-5
M. Wt: 94.54 g/mol
InChI Key: LAMUXTNQCICZQX-UHFFFAOYSA-N
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Description

3-Chloro-1-propanol, also known as 3-chloropropanol, is an organic compound with the molecular formula C3H7ClO. It is a colorless to pale-yellow liquid with a characteristic odor. This compound is soluble in water, alcohols, and ethers, but insoluble in hydrocarbons . It is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, antiseptic agents, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-1-propanol can be synthesized through the reaction of 1,3-propanediol with hydrochloric acid, using benzenesulfonic acid as a catalyst. The reaction involves heating the mixture to 90°C and maintaining the temperature for several hours . Another method involves shaking trimethylene glycol with sulfur chloride, which results in the evolution of sulfur dioxide and the deposition of sulfur .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of benzenesulfonic acid as a catalyst to improve reaction efficiency and prevent over-chlorination. The process includes the following steps:

  • Mixing 1,3-propanediol, hydrochloric acid, and benzenesulfonic acid in a reaction kettle.
  • Heating the mixture to 90°C and maintaining the temperature.
  • Adding additional hydrochloric acid and continuing the reaction.
  • Cooling the mixture and neutralizing the oil phase.
  • Rectifying the oil phase to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-propanol undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: It can be reduced to form 3-chloropropane.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products include various substituted propanols.

    Oxidation: Products include 3-chloropropanal and 3-chloropropanoic acid.

    Reduction: The major product is 3-chloropropane.

Mechanism of Action

The mechanism of action of 3-chloro-1-propanol involves its interaction with specific molecular targets and pathways. As an enzyme inhibitor, it binds to the active sites of enzymes like triosephosphate isomerase and glyceraldehyde 3-phosphate dehydrogenase, thereby inhibiting their activity. This inhibition can affect various metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison: 3-Chloro-1-propanol is unique due to its specific structure and reactivity. Compared to 1-chloro-2-propanol, it has a different position of the chlorine atom, which affects its reactivity and applications. 1,2-Dichloropropanol and 1,3-dichloropropanol have two chlorine atoms, making them more reactive and suitable for different applications. 3-Chloropropane-1,2-diol (3-MCPD) is a diol, which gives it different chemical properties and uses .

Properties

IUPAC Name

3-chloropropan-1-ol
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InChI

InChI=1S/C3H7ClO/c4-2-1-3-5/h5H,1-3H2
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InChI Key

LAMUXTNQCICZQX-UHFFFAOYSA-N
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Canonical SMILES

C(CO)CCl
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Molecular Formula

C3H7ClO
Record name 3-CHLOROPROPANOL-1
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DSSTOX Substance ID

DTXSID9024809
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Molecular Weight

94.54 g/mol
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Physical Description

3-chloropropanol-1 appears as a colorless liquid with a mild odor. Slightly denser than water. Toxic by ingestion and inhalation. Flash point 270 °F. Used to make plastics, resins and other chemicals., Colorless liquid; [CAMEO]
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Boiling Point

320 to 329 °F at 760 mmHg (NTP, 1992)
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Flash Point

164 °F (NTP, 1992)
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Solubility

50 to 100 mg/mL at 73 °F (NTP, 1992)
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Density

1.13 to 1.15 at 68 °F (NTP, 1992)
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Vapor Pressure

1.2 [mmHg]
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CAS No.

627-30-5, 28064-81-5
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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